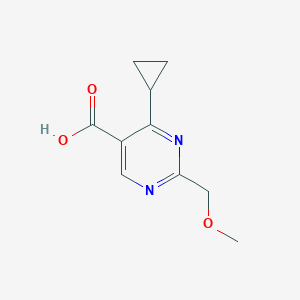

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

Description

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a cyclopropyl group at position 4, a methoxymethyl substituent at position 2, and a carboxylic acid moiety at position 3. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural similarity to nucleic acid components, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c1-15-5-8-11-4-7(10(13)14)9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,13,14) |

InChI Key |

XRLBVCLLZZCOGA-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC=C(C(=N1)C2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.

Methoxymethylation: The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride or a similar reagent.

Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-catalyzed esterification. For example, reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester. This reaction is critical for modifying solubility and bioavailability in drug discovery .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid methyl ester |

Mechanism :

-

Protonation of the carboxylic acid enhances electrophilicity.

-

Nucleophilic attack by methanol forms a tetrahedral intermediate.

-

Dehydration yields the ester.

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring permits substitution at positions 4 and 6. Chlorination or amination reactions are feasible under mild conditions .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Chlorination | POCl<sub>3</sub>, 80°C | 5-Carboxy-4-cyclopropyl-2-(methoxymethyl)pyrimidine-6-chloride |

| Amination | NH<sub>3</sub>, EtOH, 60°C | 6-Amino-4-cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid |

Key Observations :

-

Methoxymethyl at position 2 directs electrophiles to position 6 due to steric and electronic effects.

-

Chlorination proceeds with 85–90% conversion under POCl<sub>3</sub>.

Oxidation of the Cyclopropyl Group

The cyclopropyl ring undergoes oxidative ring-opening with strong oxidants like KMnO<sub>4</sub>, forming a diketone derivative.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 100°C | 2-(Methoxymethyl)-5-carboxypyrimidine-4-(1,2-diketopropyl) |

Mechanism :

-

Oxidative cleavage of cyclopropane C–C bonds generates vicinal diketones.

-

Reaction efficiency depends on pH and temperature.

Catalytic Hydrogenation

Selective reduction of the pyrimidine ring is achieved via catalytic hydrogenation (Pd/C, H<sub>2</sub>), yielding a partially saturated dihydropyrimidine.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenation | 10% Pd/C, H<sub>2</sub> (1 atm), EtOH | 4-Cyclopropyl-2-(methoxymethyl)-5,6-dihydropyrimidine-5-carboxylic acid |

Notes :

-

Saturation occurs preferentially at the C5–C6 bond, preserving the cyclopropyl group.

-

Reaction time: 6–8 hours for >95% conversion.

Functionalization via Coupling Reactions

The carboxylic acid participates in peptide coupling reactions to generate amides, enhancing biological targeting .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Amide Formation | EDC/HOBt, DIPEA, R-NH<sub>2</sub> | 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxamide derivatives |

Optimized Conditions :

-

Yields range from 70–85% for primary amines.

Decarboxylation Under Acidic Conditions

Thermal decarboxylation occurs in acidic media (e.g., HCl, 120°C), producing the corresponding pyrimidine derivative.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Decarboxylation | 6M HCl, 120°C, 4h | 4-Cyclopropyl-2-(methoxymethyl)pyrimidine |

Mechanistic Insight :

-

Protonation of the carboxylate facilitates CO<sub>2</sub> release.

-

The methoxymethyl group stabilizes the transition state via electron donation.

Scientific Research Applications

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid with related compounds:

*Inferred formula based on substituents.

†Estimated molecular weight.

Key Observations:

- Cyclopropyl vs. Alkyl Groups (4-position): The cyclopropyl group introduces conformational rigidity and may enhance metabolic stability compared to linear alkyl chains (e.g., ethyl in ), which are more flexible and prone to enzymatic oxidation .

- Methoxymethyl vs. Trifluoromethyl (2-position): The methoxymethyl group (-OCH2-) provides moderate polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing trifluoromethyl (-CF3) group, which increases lipophilicity and resistance to metabolic degradation .

Biological Activity

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a cyclopropyl group and a methoxymethyl substituent, suggests diverse interactions with biological systems. Research has indicated its applications in various fields, including medicinal chemistry, where it may serve as a scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate signaling pathways, leading to various physiological effects. For instance, it has been shown to inhibit certain adenylyl cyclases, which play crucial roles in intracellular signaling related to chronic pain and other conditions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the cyclopropyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens .

Antiviral Effects

Studies have suggested that pyrimidine derivatives can possess antiviral activity. The specific mechanisms may involve the inhibition of viral replication or interference with viral entry into host cells .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For example, it may inhibit N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids . This inhibition could have implications in modulating emotional behavior and metabolic disorders.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. These studies aim to optimize potency and selectivity for specific biological targets:

- Inhibition of Adenylyl Cyclase : A study highlighted the optimization of pyrimidinone analogues for selective inhibition of Ca²⁺/Calmodulin-stimulated adenylyl cyclase (AC1). The findings indicated that modifications to the pyrimidine structure could enhance selectivity and potency against AC1 while reducing off-target effects .

- NAPE-PLD Inhibition : Another study explored inhibitors of NAPE-PLD, revealing that specific substitutions on the pyrimidine ring could significantly enhance inhibitory activity, suggesting that similar modifications might improve the efficacy of this compound .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid, and how can purity be optimized?

- Methodology : Begin with pyrimidine-5-carboxylic acid derivatives as core scaffolds. Introduce the cyclopropyl group via Suzuki-Miyaura cross-coupling using cyclopropylboronic acid under Pd catalysis . The methoxymethyl substituent can be added via nucleophilic substitution at the 2-position using methoxymethyl chloride in anhydrous DMF. Purification involves recrystallization from ethanol/water (3:1) or gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA). Purity validation requires GC or HPLC (>95% threshold) .

Q. How should researchers handle stability issues during storage?

- Methodology : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways. Monitor for hydrolysis of the methoxymethyl group via LC-MS, and adjust storage conditions if carboxylic acid degradation exceeds 5% .

Q. What analytical techniques are critical for structural confirmation?

- Methodology : Use 1H/13C NMR to verify cyclopropyl (δ 0.5–1.2 ppm for CH2, δ 1.5–2.0 ppm for CH) and methoxymethyl (δ 3.3–3.5 ppm for OCH3) groups. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+). FT-IR identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrimidine derivatives?

- Methodology : For ambiguous NMR signals (e.g., overlapping pyrimidine ring protons), employ 2D-COSY and HSQC to assign coupling patterns. Compare with X-ray crystallography data (e.g., bond angles and torsion angles from related compounds like methyl 4-(4-fluorophenyl)pyrimidine-5-carboxylate) to validate spatial arrangements . Use DFT calculations (B3LYP/6-31G*) to model electronic environments and predict spectral deviations .

Q. What strategies are effective for improving solubility in biological assays without altering bioactivity?

- Methodology : Prepare sodium or potassium salts of the carboxylic acid group to enhance aqueous solubility. Test solubility in PBS (pH 7.4) and DMSO/PEG-400 mixtures. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity post-solubilization .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) to identify key interactions (e.g., hydrogen bonding with the carboxylic acid group). Use ADMET prediction tools (SwissADME) to optimize logP (<3) and reduce hepatotoxicity risks. Synthesize top-scoring virtual hits for in vitro validation .

Q. What are the best practices for validating biological activity in cell-based assays?

- Methodology : Prioritize dose-response assays (e.g., IC50 determination in cancer cell lines) using MTT or CellTiter-Glo. Include a negative control (e.g., pyrimidine scaffold without substituents) to isolate the contribution of the cyclopropyl and methoxymethyl groups. Confirm mechanism via Western blot (e.g., apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.